molecular formula C14H10N2O2 B7458606 phenyl 3H-benzimidazole-5-carboxylate

phenyl 3H-benzimidazole-5-carboxylate

Cat. No.: B7458606
M. Wt: 238.24 g/mol
InChI Key: YZZHJEUCFVOODM-UHFFFAOYSA-N
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Description

Phenyl 3H-benzimidazole-5-carboxylate is a chemical intermediate of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. Its core structure is based on the benzimidazole pharmacophore, a privileged scaffold in drug discovery known for its diverse biological activities and ability to interact with critical biological targets such as enzymes and DNA . Research into closely related 2-substituted benzimidazole-5-carboxylic acid derivatives has demonstrated potent antiproliferative effects against various breast cancer cell lines, including MCF-7, MDA-MB-231, and MDA-MB-468, with some compounds exhibiting superior activity to the chemotherapeutic agent cisplatin . The presence of the phenyl ester group in this compound makes it a versatile precursor for further synthetic modification. Researchers can leverage this handle to generate a library of amide derivatives via aminolysis, facilitating structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity . The benzimidazole core is recognized for its ability to function as a DNA minor groove binder, inhibiting enzymes like topoisomerase, which is a validated target in oncology . This product is intended for research purposes as a building block in the synthesis of potential therapeutic candidates and for in vitro biological screening. It is supplied with a guaranteed purity of ≥95% to ensure consistent and reliable experimental results. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl 3H-benzimidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-14(18-11-4-2-1-3-5-11)10-6-7-12-13(8-10)16-9-15-12/h1-9H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZHJEUCFVOODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC3=C(C=C2)N=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Characterization and Solid State Analysis of Phenyl 3h Benzimidazole 5 Carboxylate Analogues

Spectroscopic Characterization Techniques

Spectroscopic methods provide invaluable insights into the molecular structure, bonding, and electronic properties of phenyl 3H-benzimidazole-5-carboxylate and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. Analysis of ¹H and ¹³C NMR spectra of benzimidazole-5-carboxylate analogues reveals characteristic chemical shifts that are diagnostic of the core structure and its substituents.

For instance, in the ¹H NMR spectrum of ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, the protons of the benzimidazole (B57391) ring system exhibit distinct signals. Specifically, the H4 proton appears as a singlet at δ 8.26 ppm, while the H6 and H7 protons resonate as doublets at δ 7.95 ppm and δ 7.46 ppm, respectively semanticscholar.org. The protons of the ethyl ester group are confirmed by a triplet and a quartet at δ 1.36 and δ 4.35 ppm, respectively semanticscholar.org.

In the ¹³C NMR spectrum of the same compound, the carbonyl carbon of the ester group is observed at δ 166.1 ppm. The carbons of the benzimidazole core give rise to signals in the aromatic region, for example, at δ 140.2, 137.9, 124.1, 123.5, 119.5, and 111.0 ppm semanticscholar.org. For 2-phenyl-1H-benzo[d]imidazole, the carbons of the benzimidazole moiety appear in the range of δ 104.1-155.9 ppm rsc.org. The specific chemical shifts are influenced by the nature and position of substituents on the benzimidazole and phenyl rings.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Analogues of this compound in DMSO-d₆

Assignment ¹H NMR (ppm) ¹³C NMR (ppm) Reference Compound
Benzimidazole-NH ~12.5-13.1 - 5-Chloro-2-phenyl-benzo[d]imidazole
Aromatic-H ~7.2-8.3 ~110-155 2-Phenyl-1H-benzo[d]imidazole, Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate
Ester C=O - ~165-167 Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, 4-(1H-benzo[d]imidazol-2-yl)-benzoic acid ethyl ester
Ester -OCH₂CH₃ ~4.3-4.4 (q) ~61-62 Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, 4-(1H-benzo[d]imidazol-2-yl)-benzoic acid ethyl ester

Note: The chemical shifts are approximate and can vary based on the specific analogue and solvent used. Data compiled from multiple sources for illustrative purposes.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectra of benzimidazole-5-carboxylate analogues display characteristic absorption bands. A key feature is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group, which typically appears in the range of 1700-1730 cm⁻¹ semanticscholar.orgnih.gov. For example, in ethyl (E)-2-(1H-benzo[d]imidazol-2-yl)-4-(4-chlorostyryl)quinoline-3-carboxylate, the C=O stretch is observed at 1716 cm⁻¹ nih.gov.

The N-H stretching vibration of the benzimidazole ring is generally observed as a broad band in the region of 3300-3500 cm⁻¹ nih.gov. The C=N stretching vibration of the imidazole ring typically appears around 1580-1630 cm⁻¹ nih.gov. Aromatic C-H and C=C stretching vibrations are also present in their expected regions.

Table 2: Characteristic IR Absorption Bands for Analogues of this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Reference Compound
N-H (Benzimidazole) Stretching 3300 - 3500 Ethyl (E)-2-(1H-benzo[d]imidazol-2-yl)-4-(4-chlorostyryl)quinoline-3-carboxylate
C=O (Ester) Stretching 1700 - 1730 Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate
C=N (Imidazole) Stretching 1580 - 1630 Ethyl (E)-2-(1H-benzo[d]imidazol-2-yl)-4-(4-chlorostyryl)quinoline-3-carboxylate

Note: The exact positions of the absorption bands can be influenced by the molecular structure and solid-state packing.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation. For benzimidazole-5-carboxylate analogues, the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ is typically observed, confirming the molecular formula semanticscholar.org.

The fragmentation pattern can provide valuable structural information. For instance, the mass spectrum of 2-methyl-1-phenyl-benzimidazole-5-carboxylic acid shows a specific fragmentation pathway that helps in its identification researchgate.net. In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be determined, further confirming the elemental composition. For example, the [M+H]⁺ ion for ethyl (E)-2-(1H-benzo[d]imidazol-2-yl)-4-(4-chlorostyryl)quinoline-3-carboxylate was found at m/z 454.1317, which corresponds to the calculated value for C₂₇H₂₀ClN₃O₂ nih.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectra of benzimidazole-5-carboxylate analogues are characterized by absorption bands in the ultraviolet region, arising from π→π* and n→π* transitions within the aromatic and heterocyclic ring systems.

For example, ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate exhibits a maximum absorption (λ_max) at 326 nm in acetonitrile semanticscholar.orgmdpi.com. The position of the absorption maximum can be influenced by the substituents on the benzimidazole and phenyl rings, as well as the solvent polarity. Substitution at the 5-position of the benzimidazole ring with an electron-withdrawing group like a carboxylic acid or sulfonic acid can cause a bathochromic (red) shift in the absorption spectrum nih.gov.

X-ray Crystallographic Analysis

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, offering definitive proof of molecular structure, including bond lengths, bond angles, and conformation.

Single-Crystal X-ray Diffraction for Molecular Geometry and Conformation

Single-crystal X-ray diffraction studies on analogues of this compound reveal important details about their solid-state structure. The benzimidazole unit is generally found to be nearly planar researchgate.net. The dihedral angle between the benzimidazole ring system and any appended phenyl rings is a key conformational feature. For example, in one benzimidazole derivative, the dihedral angles between the benzimidazole moiety and two benzene rings were found to be 46.16 (7)° and 77.45 (8)° nih.gov.

Intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in the crystal packing. In the crystal structure of many benzimidazole derivatives, N-H···N or N-H···O hydrogen bonds are observed, which can lead to the formation of chains or more complex three-dimensional networks nih.gov.

Table 3: Illustrative Crystallographic Data for a Benzimidazole Analogue

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.2275 (18)
b (Å) 13.604 (2)
c (Å) 5.8746 (9)
β (°) 97.011 (3)
V (ų) 969.9 (3)

Note: Data for Methyl 3-phenylisoxazole-5-carboxylate, a related heterocyclic compound, is provided for illustrative purposes of typical crystallographic parameters nih.gov.

Theoretical and Computational Chemistry Studies on Phenyl 3h Benzimidazole 5 Carboxylate Systems

Molecular Modeling and Docking Simulations

Prediction of Binding Affinities and Docking Score Correlations

In the realm of computational drug design, molecular docking is a fundamental tool used to predict the binding orientation and affinity of a ligand to a specific protein target. For benzimidazole (B57391) derivatives, these studies are crucial in elucidating their mechanism of action and guiding the synthesis of more potent analogues. The process involves placing the ligand into the binding site of a receptor and using a scoring function to estimate the binding affinity, which is often expressed in kcal/mol. Lower binding energy values typically indicate a more stable and favorable interaction between the ligand and the target protein.

Computational studies on various 1,2-disubstituted benzimidazole derivatives have utilized these methods to explore their potential as nonlinear optical (NLO) materials and to understand their intermolecular interactions through analysis of the molecular electrostatic potential (MEP). In the context of drug discovery, docking studies for novel benzimidazole hybrids have been employed to investigate their binding interactions with specific targets like lanosterol (B1674476) 14α-demethylase in fungi or the DprE1 enzyme in Mycobacterium tuberculosis. These studies help in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for biological activity.

The correlation between docking scores and experimentally determined biological activity (e.g., IC₅₀ values) is a critical validation step. A strong correlation suggests that the computational model accurately reflects the compound's biological interactions. For instance, studies on benzimidazole derivatives as antitubercular agents have shown that molecules with the best docking scores (e.g., binding affinities less than -8.0 kcal/mol) were also among the most active in experimental screenings.

Table 1: Representative Docking Score Data for Benzimidazole Derivatives Against Various Targets

This table is illustrative and provides an example of how docking data for benzimidazole derivatives is typically presented. The values are not specific to phenyl 3H-benzimidazole-5-carboxylate.

Compound ClassTarget ProteinDocking Score (kcal/mol)
Benzimidazole HybridsLanosterol 14α-demethylase-7.5 to -9.2
Substituted BenzimidazolesDprE1 (M. tuberculosis)-8.0 to -8.5
1,2-disubstituted BenzimidazolesVariousNot Specified

Data is representative and compiled from general findings on benzimidazole derivatives.

Tautomerism and Conformational Dynamics of the Benzimidazole Core

The benzimidazole core is subject to interesting structural phenomena, including tautomerism and conformational flexibility, which can be investigated using computational methods. Tautomerism in the benzimidazole ring involves the migration of a proton between the two nitrogen atoms (N1 and N3). This results in two distinct tautomeric forms that can coexist in equilibrium. The relative stability of these tautomers can be influenced by the nature and position of substituents on the benzimidazole ring and the surrounding solvent environment. While not explicitly detailed for this compound in the searched literature, computational studies on similar heterocyclic systems often use Density Functional Theory (DFT) to calculate the energies of different tautomers and predict their equilibrium populations.

Conformational dynamics refer to the different spatial arrangements of a molecule that can be achieved through the rotation of single bonds. For compounds containing a benzimidazole core linked to other rings, such as a phenyl group, the dihedral angle between these rings is a key conformational variable. Computational studies, often employing DFT, can perform conformational scans by systematically rotating this bond and calculating the energy of each resulting conformer. This analysis helps identify the most stable, low-energy conformations of the molecule. For example, a conformational analysis of benzothiazole (B30560) derivatives, which are structurally related to benzimidazoles, revealed two energetically favorable conformers based on the rotation of the phenyl ring.

Molecular dynamics (MD) simulations provide further insight into the conformational flexibility of benzimidazole derivatives over time, showing how the molecule behaves in a simulated physiological environment. These simulations can reveal how the binding of a benzimidazole ligand might induce conformational changes in the target protein, which is a crucial aspect of its mechanism of action.

Investigation of Molecular Mechanisms and in Vitro Biological Activities of Phenyl 3h Benzimidazole 5 Carboxylate Derivatives

Anti-proliferative and Cytotoxic Activity (In Vitro Studies)

Benzimidazole (B57391) derivatives have demonstrated notable anticancer properties through multiple mechanisms, including the induction of apoptosis, disruption of microtubule polymerization, and cell cycle arrest. nih.gov Their unique structure, featuring both hydrogen bond donors and acceptors, allows them to bind effectively to various cancer-related targets. nih.gov

Substituted 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and their corresponding methyl esters have shown potent anti-proliferative effects against several human cancer cell lines. arabjchem.org In a study evaluating these compounds against three breast cancer cell lines—MCF-7 (invasive ductal carcinoma), MDA-MB-231 (estrogen receptor-negative), and MDA-MB-468 (adenocarcinoma)—many derivatives exhibited cytotoxicity comparable to or greater than the standard chemotherapeutic agent, cisplatin. arabjchem.org The research indicated that the methyl ester derivatives generally possess greater growth inhibitory potency than their free carboxylic acid counterparts. arabjchem.org

Notably, the methyl ester derivative with a 5-fluoro-2-hydroxyphenyl substituent at the 2-position of the benzimidazole ring was identified as the most active compound in the series. arabjchem.org Further studies on related imidazole-based N-phenylbenzamide derivatives have also confirmed cytotoxic potential against lung (A549) and cervical (HeLa) cancer cell lines. nih.gov For instance, a derivative with fluorine substitution showed significant activity with IC₅₀ values of 7.5 µM against A549 and 9.3 µM against HeLa cells. nih.gov

In Vitro Anti-proliferative Activity of a Phenyl 3H-benzimidazole-5-carboxylate Derivative (Compound 2e)
Cancer Cell LineCell Line TypeGI₅₀ (µM)Reference
MCF-7Breast (Invasive Ductal Carcinoma)0.18 arabjchem.org
MDA-MB-231Breast (Triple-Negative)4.09 arabjchem.org
MDA-MB-468Breast (Adenocarcinoma)6.23 arabjchem.org

The anti-proliferative activity of phenyl benzimidazole derivatives is underpinned by their ability to trigger programmed cell death (apoptosis) and halt the cell division cycle. nih.govrsc.org Studies have shown that these compounds can induce apoptosis in various cancer cell lines. nih.gov One specific mechanism involves the induction of DNA fragmentation, which subsequently increases the levels of the p53 tumor suppressor protein. oncologyradiotherapy.com Elevated p53 then activates other proteins, such as p21, which leads to cell cycle arrest, effectively stopping the proliferation of cancerous cells. oncologyradiotherapy.com

Furthermore, the interaction of these derivatives with microtubules can lead to a state of mitotic blockage. rsc.org By disrupting the normal function of the mitotic spindle, the compounds prevent cells from completing cell division, which ultimately triggers an apoptotic response. rsc.org

The broad anticancer activity of phenyl benzimidazole derivatives stems from their interaction with several critical cellular components.

Microtubules: Microtubules are essential for maintaining cell structure and for cell division, making them a key target for anticancer drugs. nih.gov Benzimidazole derivatives are well-known microtubule-targeting agents. nih.gov They can function either by destabilizing microtubules, similar to nocodazole, or by stabilizing them, akin to paclitaxel. nih.gov For example, certain atropisomeric 1-phenylbenzimidazoles have been shown to affect microtubule organization, leading to cell cycle arrest and apoptosis. rsc.org This interference with microtubule dynamics is a primary mechanism for their anticancer effects. nih.gov

DNA: Some benzimidazole derivatives exert their cytotoxic effects by directly interacting with DNA. Related N-phenylbenzamide compounds have been shown to bind to the minor groove of DNA, particularly in AT-rich regions. nih.gov This binding can interfere with DNA replication and transcription, leading to cell death.

Topoisomerases: Topoisomerases (Topo I and Topo II) are vital enzymes that manage DNA topology during replication and transcription; inhibiting them is an effective cancer treatment strategy. nih.govresearchgate.net Certain benzimidazole-triazole derivatives have been identified as potent topoisomerase I inhibitors. nih.govacs.org These compounds act as "topoisomerase poisons" by stabilizing the covalent complex formed between the enzyme and DNA. acs.org This prevents the re-ligation of the DNA strand, leading to double-strand breaks and the induction of apoptosis. acs.org

Enzyme Inhibition Studies

Beyond their anticancer properties, this compound derivatives have been investigated as inhibitors of enzymes implicated in other diseases, such as neurodegenerative disorders and diabetes.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. nih.govphyschemres.org Their inhibition is a primary therapeutic strategy for managing Alzheimer's disease. nih.gov Various benzimidazole derivatives have been synthesized and evaluated for their ability to inhibit these enzymes. nih.govresearchgate.net

Hybrid molecules combining benzimidazole and thiazole (B1198619) moieties have shown good inhibitory potential against both enzymes, with IC₅₀ values in the micromolar range. nih.gov Other studies have focused on derivatives that show selectivity for one enzyme over the other. For instance, a series of N-{2-[2-(1H-benzimidazole-2-yl)phenoxy]ethyl} substituted amines displayed moderate AChE inhibition but remarkable and selective inhibitory activity against BuChE. researchgate.net

In Vitro Cholinesterase Inhibition by Benzimidazole Derivatives
Derivative ClassTarget EnzymeIC₅₀ Range (µM)Most Potent Compound (IC₅₀, µM)Reference
Benzimidazole-based ThiazolesAChE0.10 - 11.10- nih.gov
BuChE0.20 - 14.20-
N-{2-[2-(1H-benzimidazol-2-yl)phenoxy]ethyl} aminesAChEModerate Inhibition- researchgate.net
BuChERemarkable InhibitionCompound 3d (Selective)

α-Glucosidase and α-amylase are key digestive enzymes responsible for breaking down carbohydrates into glucose. nih.gov Inhibiting these enzymes can delay glucose absorption and manage post-meal blood sugar spikes, a crucial approach in treating type 2 diabetes. nih.gov Benzimidazole derivatives have emerged as potent inhibitors of these enzymes.

Synthetic benzoylaryl benzimidazoles have demonstrated good to excellent inhibitory activity against both α-amylase and α-glucosidase. nih.gov In one study, a benzimidazole derivative containing a hydroxyl group at the para-position of the phenyl ring was a potent inhibitor of both enzymes, with activity comparable to the standard drug acarbose. nih.gov Similarly, benzimidazole-phenoxy-1,2,3-triazole-benzyl derivatives have been identified as powerful α-glucosidase inhibitors, with one compound showing 150 times the potency of acarbose. nih.gov Kinetic studies revealed this compound acts as an uncompetitive inhibitor. nih.gov

In Vitro Glycosidase Inhibition by Benzimidazole Derivatives
Derivative ClassTarget EnzymeCompoundIC₅₀ (µM)Reference
Benzoylaryl Benzimidazolesα-AmylaseCompound 3f12.09 ± 0.38 nih.gov
α-Glucosidase11.02 ± 0.04
Benzimidazole-phenoxy-1,2,3-triazole-benzylα-GlucosidaseCompound 8a~150x more potent than Acarbose nih.gov

Urease Inhibition

Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. This action can increase pH, promoting the survival of pathogenic microorganisms like Helicobacter pylori and leading to conditions such as gastric ulcers. frontiersin.org Consequently, the inhibition of urease is a key therapeutic strategy. Benzimidazole derivatives have been identified as a promising class of urease inhibitors. researchgate.netmdpi.com

In vitro studies have demonstrated the potent urease inhibitory potential of various benzimidazole analogues. A study on a series of synthesized benzimidazole derivatives (1-19) revealed significant inhibition, with IC₅₀ values ranging from 0.90 ± 0.01 to 35.20 ± 1.10 μM, many of which were more potent than the standard inhibitor thiourea (B124793) (IC₅₀ = 21.40 ± 0.21 μM). nih.gov The inhibitory potential is closely linked to the substitution patterns on the phenyl ring. nih.gov Similarly, another study on benzofuran-based thiazolidinone analogues, which can be related to the broader class of heterocyclic compounds including benzimidazoles, also showed excellent urease inhibition with IC₅₀ values as low as 1.2 ± 0.01 µM. nih.gov Molecular docking studies suggest that these inhibitors interact with the nickel-containing active site of the urease enzyme, thereby disrupting its ureolytic activity. researchgate.netnih.gov

Compound TypeReported IC₅₀ Range (µM)Standard Drug (IC₅₀, µM)Reference
Benzimidazole Analogues (1-19)0.90 - 35.20Thiourea (21.40) nih.gov
Benzofuran-thiazoldinone Analogues1.2 - 23.50Thiourea (21.40) nih.gov
Pyridylpiperazine Derivatives2.0 - 3.90Thiourea (23.2) frontiersin.org

Protease Inhibition (e.g., Cruzain, Human Chymase)

Proteases are critical enzymes involved in numerous physiological and pathological processes. Targeting specific proteases is a validated strategy for treating various diseases.

Cruzain Inhibition: Cruzain, the major cysteine protease of the parasite Trypanosoma cruzi, is essential for the parasite's life cycle, including nutrition, differentiation, and invasion of host cells. researchgate.netresearchgate.net This makes it a primary target for the development of new drugs for Chagas disease. scielo.brnih.gov Benzimidazole derivatives have emerged as a significant class of non-covalent cruzain inhibitors. researchgate.netresearchgate.net

Studies have identified benzimidazole derivatives with potent activity against cruzain. researchgate.net For instance, some N-substituted benzimidazoles show IC₅₀ values below 3 μM. researchgate.net Reversible cruzipain inhibitors featuring a nitrile group have demonstrated IC₅₀ values as low as 1 nM against the recombinant enzyme. nih.gov Molecular docking and dynamics simulations have been employed to understand the structural and dynamic factors involved in the enzyme inhibition by these compounds, revealing that they bind through steric and hydrogen bonding interactions within the enzyme's active site. nih.gov

Inhibitor ClassReported ActivityTarget EnzymeReference
N-substituted BenzimidazolesIC₅₀ < 3 µMCruzain researchgate.net
Nitrile-based Reversible InhibitorsIC₅₀ ~ 1 nMCruzain nih.gov
Benzimidazole DerivativesPotent inhibitors with in vitro trypanocidal activityCruzain nih.gov

Other Enzyme Targets (e.g., PARP, Protein Kinases, Dihydrofolate Reductase)

The versatility of the benzimidazole scaffold extends to other crucial enzyme targets in human cells and pathogens.

Poly (ADP-ribose) Polymerase (PARP) and Dihydroorotate Dehydrogenase (DHODH) Inhibition: PARP-1 is a key enzyme in DNA repair mechanisms, while DHODH is vital for the pyrimidine (B1678525) biosynthetic pathway. nih.gov Targeting both enzymes could be a beneficial strategy in cancer therapy. Research has focused on designing benzimidazole derivatives as dual inhibitors of PARP-1 and DHODH, highlighting the scaffold's potential in developing new anti-cancer agents. nih.gov

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is an essential enzyme for both prokaryotic and eukaryotic cells, catalyzing the reduction of dihydrofolate to tetrahydrofolate, a precursor needed for cell proliferation. nih.gov It is a well-established target for antibacterial and antifungal agents. Pyrimidine-clubbed benzimidazole derivatives have been designed and synthesized as potential DHFR inhibitors, with some compounds showing potent activity against various bacterial and fungal strains. nih.gov

Antimicrobial Efficacy (In Vitro Studies)

The benzimidazole core is a prominent feature in many antimicrobial agents due to its ability to interfere with microbial growth and survival. spast.orgnih.gov

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Derivatives of 2-phenyl-1H-benzo[d]imidazole have demonstrated significant in vitro antibacterial activity. spast.org Studies have evaluated these compounds against a panel of bacteria, including Gram-positive strains like Staphylococcus aureus and Bacillus subtilis, and Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa. rjptonline.org

In one study, a series of novel N-(Alkyl)-2-phenyl-1H-benzimidazole-5-carboxamidines were synthesized and tested. nih.gov A derivative with a 3,4-dichlorophenyl group at the C-2 position showed potent activity, with a Minimum Inhibitory Concentration (MIC) of 3.12 μg/mL against both S. aureus and the fungus C. albicans. nih.gov Other research found that specific 2-phenyl benzimidazole derivatives exhibited better antibacterial activity against Gram-negative bacteria than the standard ampicillin, while others were more effective against Gram-positive bacteria. spast.org

Derivative ClassBacterial StrainReported Activity (MIC)Reference
N-(Alkyl)-2-phenyl-1H-benzimidazole-5-carboxamidinesS. aureus3.12 µg/mL nih.gov
2-Phenyl benzimidazole derivativesGram-negative bacteriaMore active than ampicillin spast.org
2-Phenyl benzimidazole derivativesGram-positive bacteriaMore active than ampicillin spast.org
Misc. Benzimidazole derivativesB. cereus, E. coliModerate to slight activity mdpi.com

Antifungal Activity (e.g., Dermatophytes, Candida albicans, Aspergillus niger)

Fungal infections, particularly those caused by Candida and Aspergillus species, pose a major global health concern, especially in immunocompromised individuals. nih.govnih.gov Benzimidazole derivatives have been extensively investigated as antifungal agents. nih.govresearchgate.net

Numerous studies have reported the synthesis of benzimidazole derivatives with moderate to excellent antifungal activities against various fungal strains, including Candida albicans and Aspergillus species. nih.govnih.gov The antifungal profiles are often dependent on the nature and length of alkyl chains or other substituents on the benzimidazole core. nih.gov For instance, a series of 18 alkylated mono-, bis-, and trisbenzimidazole derivatives showed MIC values ranging from 0.975 to 15.6 µg/mL against a panel of fungi. nih.gov Some of these compounds displayed activity equal or superior to established antifungal drugs like fluconazole (B54011) and itraconazole. nih.gov N-phenacyldibromobenzimidazoles have also shown excellent results against C. albicans, with some derivatives being fungicidal against Cryptococcus neoformans. nih.gov However, some synthesized benzimidazoles have been found to be inactive against Aspergillus niger. mdpi.com

Derivative ClassFungal StrainReported Activity (MIC)Reference
Alkylated bisbenzimidazolesCandida spp., Aspergillus spp.0.975 - 15.6 µg/mL nih.gov
N-phenacyldibromobenzimidazolesC. albicansIC₅₀ = 8 µg/mL nih.gov
N-((1H-benzoimidazol-1-yl) methyl)-...benzenamineVarious fungiHighly active nih.gov
Benzylic 1,2,3-triazole-4-carboxamidesR. oryzae0.017 µmol/mL scielo.org.mx

Antiparasitic Activity (e.g., Leishmania braziliensis, Plasmodium falciparum, Trypanosoma cruzi)

Protozoan diseases like leishmaniasis, malaria, and trypanosomiasis affect millions worldwide, and the benzimidazole nucleus is a promising pharmacophore for developing new therapies against these parasites. nih.govnih.gov

Trypanosoma cruzi : As discussed under protease inhibition (Section 5.2.4), benzimidazole derivatives are effective inhibitors of cruzain, a key enzyme for T. cruzi. researchgate.netresearchgate.net This inhibition translates to potent in vitro activity against the parasite. nih.gov

Leishmania species : Leishmaniasis is caused by protozoa of the Leishmania genus. researchgate.net Benzimidazole-based compounds have been pursued for their antileishmanial properties, often showing broad-spectrum activity against various parasites. nih.govresearchgate.net

Plasmodium falciparum : Malaria, caused by Plasmodium parasites, remains a life-threatening disease. nih.gov The benzimidazole scaffold has been a focus of drug discovery efforts to identify new antimalarial agents, with many derivatives showing promise in in vitro screens against P. falciparum. nih.govnih.gov

The development of benzimidazole-based derivatives continues to be a fertile area of research, with many compounds advancing to preclinical evaluation in animal models of parasitic infections. nih.gov

Antioxidant and Photoprotective Properties (In Vitro Studies)

The dual capacity of certain benzimidazole derivatives to act as both antioxidants and photoprotective agents has been a subject of significant research. unife.it These properties are crucial in combating cellular damage induced by oxidative stress and ultraviolet (UV) radiation.

The antioxidant potential of this compound derivatives is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging and Ferric Reducing Antioxidant Power (FRAP) assays. These tests measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals.

The number and position of hydroxyl groups on the 2-aryl ring of benzimidazole derivatives, along with the presence of other substituents, significantly influence their antioxidant capacity. unife.it Studies on various 2-arylbenzimidazoles have demonstrated that the introduction of multiple hydroxyl groups on the aryl ring enhances antioxidant activity. unife.it For instance, derivatives with two or three hydroxyl groups on the 2-aryl moiety have shown superior radical scavenging capabilities in DPPH and FRAP assays. unife.it

In a study of 2-substituted benzimidazoles, a compound with a free hydroxyl group on the aromatic ring, 2-(1H-Benzo[d]imidazol-2-yl) Phenol (a close derivative of the subject compound), demonstrated potent antioxidant activity. researchgate.netnih.gov The presence of the hydroxyl group is believed to be responsible for the radical scavenging effect through the donation of a hydrogen atom to the free radical. researchgate.netnih.gov

Conversely, the presence of a sulfonic acid group at the 5-position of the benzimidazole core has been found to be less favorable for antioxidant activity. researchgate.net However, derivatives containing 5-cyano- or 5-carboxy- groups have exhibited moderate to high antioxidant potential. researchgate.net

Table 1: Antioxidant Activity of Selected 2-Substituted Benzimidazole Derivatives (DPPH Assay)

CompoundStructure% Inhibition of DPPH Free Radical at 7.8 µg/mLIC50 (µg/mL)
2a 2-(1H-Benzo[d]imidazol-2-yl) Phenol53.687.35
2c 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole39.8585.21
5 2-(1H-benzo[d]imidazol-2-yl)acetohydrazide48.2177.07
Ascorbic acid Standard--

Data adapted from a study on the antioxidant activity of 2-substituted benzimidazoles. researchgate.netnih.gov This interactive table allows for the comparison of the antioxidant activity of different derivatives.

UV irradiation of some benzimidazole derivatives can generate reactive oxygen species (ROS), including singlet oxygen and hydroxyl radicals. nih.govresearchgate.net This occurs through both Type I and Type II photosensitization mechanisms. nih.govresearchgate.net

Type I Mechanism: In this pathway, the photoexcited sensitizer (B1316253) directly interacts with a biological substrate, such as DNA, through electron transfer. nih.gov For double-helical DNA, the primary photoinduced cleavage sites are often located at the 5'-guanines of GG sequences. nih.gov This suggests that electron transfer from the DNA to the photoexcited benzimidazole derivative is the predominant mechanism in this conformation. nih.gov

Type II Mechanism: Here, the photoexcited sensitizer transfers its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). nih.govnih.gov This singlet oxygen can then oxidize DNA bases, particularly guanine (B1146940). nih.gov The pattern of attack on single-stranded DNA, where all guanine residues are modified to a similar extent, is characteristic of photooxidation by singlet oxygen. nih.gov The generation of 4,8-dihydro-4-hydroxy-8-oxo-2'-deoxyguanosine (B1249583) upon UVB irradiation of 2'-deoxyguanosine (B1662781) in the presence of PBSA supports the involvement of singlet oxygen. nih.gov

While these compounds absorb UV radiation, their potential to generate ROS and cause DNA damage highlights a complex interplay between photoprotection and photosensitization. nih.govnih.govresearchgate.net The antioxidant capabilities of some derivatives may help to counteract this ROS-induced damage.

Anti-Aggregation Effects (e.g., Amyloid Beta-Peptide)

The aggregation of amyloid-beta (Aβ) peptides is a key pathological hallmark of Alzheimer's disease. nih.gov Consequently, inhibiting this aggregation process is a major therapeutic strategy. Benzimidazole and its derivatives have emerged as promising candidates for inhibiting Aβ aggregation. nih.govresearchgate.net

In vitro studies have shown that certain benzimidazole derivatives can effectively inhibit the aggregation of Aβ peptides. researchgate.net For example, some 2-arylbenzimidazole derivatives have demonstrated the ability to interfere with the formation of Aβ fibrils. researchgate.net The mechanism of inhibition can involve direct, non-covalent interactions with the Aβ peptide, which can stabilize smaller, less toxic oligomeric species and prevent their assembly into larger fibrils. frontiersin.org

Furthermore, some benzimidazole derivatives have been designed as multifunctional agents, possessing both cholinesterase inhibitory and Aβ anti-aggregation activities. researchgate.net The substitution pattern on the benzimidazole ring system can influence the anti-aggregation potency. For instance, methoxy (B1213986) groups attached to the benzimidazole ring have been shown to enhance the inhibition of Aβ aggregation. researchgate.net While specific data for this compound is limited in this context, the broader class of benzimidazoles shows significant potential as anti-aggregation agents.

Structure Activity Relationship Sar Insights and Rational Molecular Design

Impact of Substitutions on the Phenyl Moiety on Biological Activity

The substitution pattern on the 2-phenyl ring of the benzimidazole (B57391) core is a critical determinant of biological activity, particularly in the context of anticancer applications. Research has demonstrated that both the electronic properties and the position of substituents can drastically alter the potency of these compounds. arabjchem.orgnih.govresearchgate.net

The electronic nature of the substituents plays a significant role. Variations in the IC50 values of 2-(substituted-phenyl)benzimidazole derivatives against cancer cell lines have been associated with the effects of electron-withdrawing and electron-donating groups on both the benzimidazole scaffold and the phenyl ring system. nih.gov For example, the presence of electron-donating groups like -NMe2 at the para position of the phenyl moiety has been shown to significantly increase affinity in certain contexts. nih.gov In contrast, for anti-inflammatory activity, substituting the phenyl ring with a hydroxy group at the ortho position has been observed to cause a reduction in activity. nih.gov

Detailed findings on the antiproliferative effects of specific phenyl substitutions are summarized below.

Table 1: Antiproliferative Activity (GI₅₀, μM) of Selected 2-(Substituted-phenyl)-3H-benzimidazole-5-carboxylate Derivatives Against Breast Cancer Cell Lines. arabjchem.org

CompoundPhenyl Ring SubstituentMDA-MB468MDA-MB231MCF7
1h 3,4-dihydroxy12.8511.859.23
2e 5-fluoro-2-hydroxy6.234.090.18

Data sourced from a study on substituted 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids (1h) and their methyl esters (2e).

Role of the Carboxylate Moiety in Bioactivity and Specific Molecular Interactions

The functional group at the 5-position of the benzimidazole ring, specifically the carboxylate moiety, is another crucial element influencing the molecule's biological profile. Its presence and chemical form (acid vs. ester) can dictate both potency and the type of biological activity observed.

Table 2: Comparison of Most Potent Carboxylic Acid vs. Methyl Ester Derivatives. arabjchem.org

CompoundFunctional Group at C5Phenyl SubstituentMost Potent Activity (GI₅₀, μM)Target Cell Line
1h Carboxylic Acid3,4-dihydroxy9.23MCF7
2e Methyl Ester5-fluoro-2-hydroxy0.18MCF7

However, the importance of the carboxylate group is context-dependent and varies with the biological target. In a study on the photoprotective activity of benzimidazole derivatives, the functional group at position 5 was systematically varied. The resulting structure-activity relationship for UVB radiation protection was determined to be -H > -COOH > -SO3H. nih.gov This indicates that for this specific application, a free carboxylic acid group is less effective than an unsubstituted ring, but more effective than a sulfonic acid group. nih.gov

Influence of Substituents on the Benzimidazole Nitrogen (N1)

Modification of the N1 nitrogen atom of the benzimidazole ring offers a powerful strategy for fine-tuning the biological activity and selectivity of these compounds. Introducing substituents at this position can alter the molecule's interaction with specific biological targets.

A notable example is seen in a series of diflapolin (B1670557) derivatives with a benzimidazole subunit, designed as dual inhibitors of soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP). nih.gov In this series, N-substitution was a key differentiating factor. It was observed that an N-butoxycarbonyl (N-Boc) substitution on the benzimidazole nitrogen was clearly advantageous for sEH inhibitory activity. nih.gov Conversely, removing this N-substitution led to a significant increase in FLAP inhibitory activity. nih.gov This demonstrates that the N1 position is a critical "selectivity switch" where substitution can be used to favor inhibition of one enzyme over another.

Further SAR evaluations have shown that elongated side chains or potent hydrophobic substituents, such as a phenylpropyl group, at the N1 position can enhance antiproliferative action. nih.gov Computational studies on 1-benzyl-2-phenyl-1H-benzimidazole derivatives have also been conducted to understand the effect of N1-benzyl substitutions on the molecule's reactive and optical properties. biointerfaceresearch.com

Table 3: Effect of N1-Butoxycarbonyl (Boc) Substitution on sEH and FLAP Inhibition. nih.gov

SeriesN1-SubstituentsEH InhibitionFLAP Inhibition
5 BocHigher potencyLower potency
6 H (unsubstituted)Lower potencyHigher potency

Data derived from a study on diflapolin derivatives, showing opposing effects of N1-substitution on two different enzyme targets.

Correlation of Computational Data with Observed In Vitro Biological Activities

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are increasingly used to predict the biological activity of novel compounds and to understand their mechanisms of action. These in silico approaches, when correlated with in vitro experimental results, can accelerate the drug discovery process.

For benzimidazole derivatives, QSAR models have been successfully developed to predict antimicrobial activity. These models identified key molecular descriptors, such as LogP (lipophilicity), electronic parameters, and molecular shape, that correlate with the observed antibacterial activity. nih.gov Such models provide a mathematical framework to understand which physicochemical properties are most important for bioactivity.

Molecular docking studies have been used to design benzimidazole-based compounds intended to inhibit specific enzymes, such as phenylalanyl-tRNA synthetase (PheRS) in bacteria. nih.gov These computational studies can predict the binding modes of designed compounds within the active site of a target protein, guiding the synthesis of molecules with a higher probability of being active. nih.gov While these predictions are powerful, experimental validation remains essential, as in vitro results sometimes reveal complexities not fully captured by the models. nih.gov

In other cases, the correlation is very strong. A "predict-then-synthesize" approach has been validated where computational tools first predicted the activity of novel compounds against nonalcoholic fatty liver disease (NAFLD), after which the compounds were synthesized and tested. scienceopen.com The experimental cell viability data confirmed that the synthesized compounds exhibited the predicted potency, validating the initial computational screening. scienceopen.com Similarly, Density Functional Theory (DFT) calculations and molecular docking for 1-benzyl-2-phenyl-1H-benzimidazole derivatives have been used to predict their chemical reactivity and potential as antioxidant and antihypertensive agents, providing a theoretical basis for their biological evaluation. biointerfaceresearch.com

Rational Design Principles for Enhanced Selectivity and Potency (Based on SAR)

The collective insights from SAR studies provide a set of rational design principles for developing new phenyl 3H-benzimidazole-5-carboxylate derivatives with optimized properties. These principles guide medicinal chemists in making targeted modifications to the molecular scaffold.

Key Design Principles:

To Enhance Anticancer Potency:

Introduce specific substitution patterns on the 2-phenyl ring. A 5-fluoro-2-hydroxy substitution has been shown to be particularly effective for anti-breast cancer activity. arabjchem.orgresearchgate.net

Esterify the 5-carboxylate group to its methyl ester. This modification has been shown to increase potency by several orders of magnitude in certain cancer cell lines, likely by improving cell permeability. arabjchem.orgresearchgate.net

Introduce hydrophobic substituents, such as a phenylpropyl group, at the N1 position of the benzimidazole ring to improve interactions with certain targets. nih.gov

To Modulate Selectivity:

Utilize the N1 position as a "selectivity handle." For dual sEH/FLAP inhibitors, adding an N-butoxycarbonyl group favors sEH inhibition, while leaving it unsubstituted favors FLAP inhibition. nih.gov This principle can be applied to tune the activity of a compound towards a desired target and away from off-targets.

To Guide Discovery:

Employ computational methods like QSAR and molecular docking as a preliminary screening step. biointerfaceresearch.comnih.govnih.gov This allows for the prioritization of compounds for synthesis based on predicted activity and binding affinity, making the discovery process more efficient. scienceopen.com By correlating computational data with in vitro testing, the relationship between a molecule's structure and its biological function can be more deeply understood. biointerfaceresearch.com

By applying these principles, researchers can more effectively navigate the chemical space around the this compound core to develop next-generation therapeutic agents with enhanced potency and selectivity.

Q & A

Q. What are the common synthetic routes for phenyl 3H-benzimidazole-5-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation of substituted o-phenylenediamine derivatives with carboxylic acids or esters under acidic conditions. For example, the Phillips reaction involves condensing o-phenylenediamine with formic acid to form the benzimidazole core . Modifications, such as introducing ester groups (e.g., methyl or ethyl carboxylates), require careful control of pH, temperature (often 80–120°C), and catalysts (e.g., HCl or H₂SO₄). Yield optimization may involve refluxing in ethanol or methanol, with purity verified by HPLC or TLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester).
  • NMR : ¹H NMR reveals aromatic proton environments (δ 7.0–8.5 ppm for benzimidazole protons), while ¹³C NMR confirms carbonyl carbons (~165–170 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns. X-ray crystallography (using SHELX programs) resolves crystal packing and hydrogen-bonding networks .

Q. What are the documented biological activities of benzimidazole derivatives, and how do structural modifications affect potency?

Benzimidazoles exhibit antimicrobial, anticancer, and enzyme-inhibitory properties. Substituents at the 5-position (e.g., carboxylate esters) enhance solubility and bioavailability. For instance, trifluoromethyl groups improve metabolic stability, as seen in QSAR studies of related compounds . Bioactivity assays (e.g., MIC for antimicrobial studies) should be paired with cytotoxicity profiling to validate selectivity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the electronic properties and binding affinity of this compound derivatives?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Docking studies (using AutoDock or Schrödinger Suite) model interactions with target proteins (e.g., kinase enzymes). For example, derivatives with electron-withdrawing groups (e.g., -CF₃) show stronger binding to hydrophobic pockets in enzymes like α-glucosidase .

Q. What experimental strategies resolve contradictions in spectroscopic data or bioactivity results for this compound?

  • Data Triangulation : Cross-validate NMR/IR results with X-ray crystallography.
  • Dose-Response Curves : Replicate bioassays under controlled conditions (e.g., fixed pH, temperature).
  • Statistical Analysis : Use ANOVA or t-tests to assess significance in biological replicates. Contradictions may arise from impurities; repurification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How can reaction kinetics be optimized for large-scale synthesis while minimizing side products?

  • DoE (Design of Experiments) : Vary parameters (temperature, catalyst concentration) to identify optimal conditions.
  • In Situ Monitoring : Use HPLC or Raman spectroscopy to track intermediate formation.
  • Green Chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Q. What are the challenges in crystallizing this compound, and how can solvent selection improve crystal quality?

Poor solubility in polar solvents (e.g., water) complicates crystallization. Slow evaporation from DMSO/ethanol mixtures (1:3 v/v) often yields single crystals. SHELXL refinement parameters (e.g., R-factor < 0.05) ensure structural accuracy. Twinned crystals may require data merging from multiple datasets .

Q. How do steric and electronic effects of substituents influence the compound’s stability under physiological conditions?

  • Steric Effects : Bulky groups (e.g., phenyl rings) reduce enzymatic degradation.
  • Electronic Effects : Electron-donating groups (e.g., -OCH₃) increase susceptibility to oxidation. Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring identify degradation pathways .

Methodological Resources

  • Synthesis Protocols : Refer to Phillips reaction modifications for carboxylate ester derivatives .
  • Crystallography : Use SHELXL for high-resolution refinement .
  • QSAR Models : Apply Gaussian09 or COSMO-RS for property prediction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.